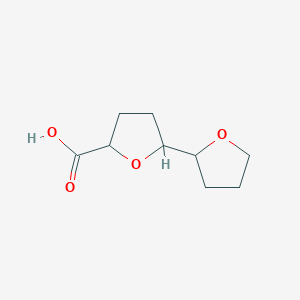

5-(Oxolan-2-yl)oxolane-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(oxolan-2-yl)oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSMTLLPKKQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CCC(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258944 | |

| Record name | [2,2′-Bifuran]-5-carboxylic acid, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-48-0 | |

| Record name | [2,2′-Bifuran]-5-carboxylic acid, octahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,2′-Bifuran]-5-carboxylic acid, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The introduction of the carboxylic acid group at the 2-position often involves oxidation of an aldehyde or alcohol precursor followed by cyclization.

- Hydroxylamine hydrochloride can be used to convert aldehydes to oximes, which upon further treatment with oxidizing agents and cyclization reagents yield the bicyclic carboxylic acid framework.

Control of Reaction Parameters

- pH: Acidic conditions (e.g., HCl) favor cyclization and protonation of intermediates.

- Temperature: Elevated temperatures (microwave or reflux) promote ring closure.

- Solvent: Mixed solvents such as ethanol/water or methanol are commonly used to dissolve reactants and facilitate reactions.

- Reaction Time: Short irradiation times under microwave conditions (5–10 min) are sufficient for completion, improving efficiency over conventional heating.

Representative Synthetic Procedure (Microwave-Assisted)

| Reagent/Step | Quantity/Condition | Description |

|---|---|---|

| Amino alcohol precursor | 0.05 mmol | Dissolved in 3 mL of 6 M HCl |

| Microwave irradiation | 170 °C, 200 W, 5 min | Promotes cyclization to bicyclic acid |

| Work-up | Rotary evaporation and lyophilization | Isolation of white solid product |

| Yield | Quantitative (100%) | High purity confirmed by IR, NMR, HRMS |

Alternative Synthetic Routes

While direct literature on 5-(Oxolan-2-yl)oxolane-2-carboxylic acid is limited, analogous bicyclic carboxylic acids have been synthesized via:

Base-promoted isomerization and hydrolysis: For example, in the synthesis of norbornene carboxylic acids, sodium tert-butoxide induces isomerization followed by selective hydrolysis to yield exo-carboxylic acid isomers. This approach highlights the importance of base strength, water equivalents, and temperature to tune selectivity.

Diels-Alder cycloaddition followed by hydrolysis: This classical approach can construct bicyclic frameworks with subsequent functional group modifications to install carboxylic acid groups.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Precursor type | Amino alcohols or aldehydes | Determines cyclization pathway |

| Solvent | Ethanol/water, methanol, aqueous HCl | Solubility and reaction medium |

| Temperature | 170 °C (microwave), reflux | Drives cyclization and oxidation |

| Reaction time | 5–10 minutes (microwave), hours (conventional) | Efficiency and yield |

| pH | Acidic (HCl) | Promotes protonation and ring closure |

| Work-up | Extraction, evaporation, lyophilization | Purification and isolation |

| Yield | Up to quantitative (100%) | High purity and efficiency achievable |

Research Findings and Analytical Data

- IR Spectroscopy: Characteristic carboxylic acid O–H stretch (3538–2913 cm⁻¹) and carbonyl peaks (1774, 1715 cm⁻¹) confirm acid functionality.

- NMR Spectroscopy: Multiplets corresponding to bicyclic protons and carboxylic acid environments; 1H NMR shows signals at δ 2.11–3.05 ppm and 4.55–4.99 ppm indicative of oxolane ring protons.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion consistent with C9H14O4 (m/z 186.2).

Chemical Reactions Analysis

Types of Reactions: 5-(Oxolan-2-yl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxolane carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of 5-(oxolan-2-yl)oxolane-2-carboxylic acid exhibit promising antiviral and anticancer activities. For instance, compounds derived from this acid have been studied for their ability to inhibit viral replication and tumor growth. A notable study demonstrated that certain derivatives could effectively inhibit the replication of viruses by interfering with their nucleic acid synthesis pathways .

Pharmaceutical Formulations

The compound is also utilized in pharmaceutical formulations as a buffering agent. Its ability to maintain pH stability in biological systems makes it suitable for drug delivery systems where pH fluctuations can affect drug efficacy. It has been incorporated into formulations aimed at enhancing the solubility and bioavailability of poorly soluble drugs .

Biochemical Applications

Cell Culture Buffers

5-(Oxolan-2-yl)oxolane-2-carboxylic acid serves as a non-ionic organic buffering agent in cell culture applications. Its pH range of 6 to 8.5 is optimal for supporting various cell types, making it a valuable component in biological research and biomanufacturing processes .

Enzyme Stabilization

This compound has been investigated for its role in stabilizing enzymes during biochemical reactions. By maintaining a suitable pH environment, it enhances enzyme activity and stability, which is crucial for various enzymatic assays and industrial enzyme applications .

Material Science

Polymer Synthesis

In material science, 5-(oxolan-2-yl)oxolane-2-carboxylic acid is explored as a monomer for synthesizing biodegradable polymers. These polymers are gaining attention due to their environmental benefits compared to traditional petroleum-based plastics. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining biodegradability .

Nanomaterials Development

Recent studies have focused on using this compound in the synthesis of nanomaterials with unique properties. Its chemical structure allows for functionalization that can lead to enhanced electrical, thermal, or optical characteristics in nanocomposites, making it applicable in electronics and photonics .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Antiviral Activity of Oxolane Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of viral replication pathways. |

| Buffering Capacity in Cell Cultures | Biochemistry | Maintained stable pH levels essential for cell viability. |

| Biodegradable Polymer Synthesis | Material Science | Developed polymers with enhanced mechanical properties and biodegradability. |

Mechanism of Action

The mechanism of action of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : Combines an oxazole heterocycle with an oxolane ring and carboxylic acid .

- Physicochemical Properties :

- Melting Point: 125–127°C

- Boiling Point: 349.6±42.0°C

- Density: 1.4±0.1 g/cm³

(2S)-5-Oxooxolane-2-carboxylic Acid

- Structure : Features a ketone group (5-oxo) on the oxolane ring and a carboxylic acid .

- Molecular Formula : C₅H₆O₄

- Reactivity : The ketone group increases electrophilicity, enabling nucleophilic addition reactions, unlike the saturated oxolane rings in the target compound.

2-(Oxan-2-yl)oxolane-2-carboxylic Acid

- Structure : Contains an oxolane ring fused to a six-membered oxane (tetrahydropyran) ring .

- Molecular Formula : C₁₀H₁₆O₄

- Physical Properties : The larger oxane ring may increase steric hindrance and reduce solubility compared to the target compound’s bicyclic oxolane system.

rac-(2R,5S)-5-(3-Methoxy-3-oxopropyl)oxolane-2-carboxylic Acid

Physicochemical Comparison

*Estimated based on structural analogs.

Reactivity and Stability

- Carboxylic Acid Group : Enhances solubility in polar solvents and enables salt formation or esterification.

- Oxolane Rings : The saturated ether rings are generally stable under neutral conditions but may undergo ring-opening under strong acids/bases.

- Comparative Reactivity :

Biological Activity

5-(Oxolan-2-yl)oxolane-2-carboxylic acid is a cyclic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by two oxolane rings and a carboxylic acid functional group, allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

- Molecular Formula : C9H14O4

- Molecular Weight : 186.21 g/mol

- Canonical SMILES : C1CC(OC1)C2CCC(O2)C(=O)O

The compound's dual oxolane structure contributes to its distinctive biological activities, setting it apart from other similar compounds.

Interaction Studies

Research indicates that 5-(Oxolan-2-yl)oxolane-2-carboxylic acid exhibits various biological activities through its binding affinities with different receptors and enzymes. Notably, studies have focused on its potential roles in modulating biological pathways relevant to therapeutic applications.

Key findings from interaction studies include:

- Binding Affinities : The compound shows promising binding affinities with specific enzymes and receptors, suggesting potential roles in drug development.

- Therapeutic Applications : Its structural characteristics may allow it to function as an inhibitor or modulator in various biochemical pathways.

Case Studies

- Neuropathic Pain Models :

- Anticancer Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the structural and activity comparisons between 5-(Oxolan-2-yl)oxolane-2-carboxylic acid and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(Oxolan-2-yl)oxolane-2-carboxylic acid | C9H14O4 | Dual oxolane structure; potential therapeutic uses |

| 2-(Oxolan-2-yl)oxolane-2-carboxylic acid | C9H14O4 | Similar structure; different functional group position |

| 5-Oxooxolane-2-carboxylic acid | C5H6O4 | Contains an oxo group; fewer carbon atoms |

| 5-Oxo-2-phenyl-pyrrolidine-3-carboxylic acid | C16H19NO4 | More complex structure; phenyl substitution |

Mechanistic Insights

The unique structural features of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid facilitate specific interactions with biological targets. Its carboxylic acid group is crucial for binding interactions, while the oxolane rings may enhance molecular stability and solubility, influencing its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Oxolan-2-yl)oxolane-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Condensation of substituted thiazolones with indole-carboxylic acid derivatives under reflux with acetic acid (3–5 hours). Catalyst choice (e.g., sodium acetate) and molar ratios (1.0–1.1 equiv) significantly impact intermediate stability and final yield .

-

Route 2 : Cyclization using thiourea derivatives with chloroacetic acid. Temperature control (±2°C) during reflux is critical to avoid side-product formation.

-

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using recrystallization (e.g., ethanol/water mixtures) .

Method Reagents Conditions Yield Range Route 1 2-Aminothiazol-4(5H)-one, AcOH Reflux, 3–5 h 60–75% Route 2 Thiourea, chloroacetic acid Reflux, NaOAc 50–65%

Q. Which analytical techniques are most reliable for characterizing 5-(Oxolan-2-yl)oxolane-2-carboxylic acid?

- Structural Confirmation :

- NMR : H and C NMR to identify oxolane ring protons (δ 3.5–4.5 ppm) and carboxylic acid protons (δ 10–12 ppm). Use deuterated DMSO for solubility .

- FT-IR : Confirm carboxylic acid C=O stretch (~1700 cm) and hydroxyl groups (~2500–3000 cm) .

- HPLC-MS : Quantify purity (>95%) and validate molecular ion peaks (e.g., [M+H] at m/z 229) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and EN 166-certified safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Control : Avoid inhalation (acute toxicity Category 4); monitor airborne particles with HEPA filters. In case of skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Analysis : Perform in vitro assays (e.g., antimicrobial MIC tests) across a concentration gradient (0.1–100 µM) to identify threshold effects .

- Meta-Analysis : Cross-reference datasets using tools like PRISMA guidelines to account for variability in solvent systems (e.g., DMSO vs. aqueous buffers) .

- Reproducibility : Validate results across ≥3 independent labs, standardizing cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Q. What computational strategies predict the compound’s reactivity in catalytic or enzymatic systems?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrophilic substitution at the oxolane ring .

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with cytochrome P450 enzymes (e.g., CYP3A4) and identify potential metabolic pathways .

Q. How does pH affect the stability of 5-(Oxolan-2-yl)oxolane-2-carboxylic acid in aqueous solutions?

- Experimental Design :

- Prepare buffers (pH 2–12) and incubate the compound at 25°C/37°C.

- Monitor degradation via UV-Vis (λ = 260 nm) and LC-MS to detect hydrolysis products (e.g., oxolane ring opening at pH >10) .

- Key Finding : Stability decreases >50% at pH <3 or >9 after 24 hours due to protonation/deprotonation of the carboxylic group .

Q. What strategies optimize enantiomeric purity during synthesis for pharmaceutical applications?

- Chiral Resolution :

- Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation (≥99% ee) .

- Asymmetric catalysis: Employ Ru-BINAP complexes to induce stereoselectivity during cyclization steps .

Methodological Best Practices

- Data Reporting : Follow Beilstein Journal guidelines: report ≤5 key syntheses in the main text; include extended datasets in supplementary files (e.g., crystallographic data) .

- Ethical Compliance : For biological studies, adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and cite original protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.